molecular formula C9H5FN2O3 B11772964 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid

Cat. No.: B11772964
M. Wt: 208.15 g/mol
InChI Key: ZAQVEFXJXLRBAC-UHFFFAOYSA-N
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Description

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is a fluorinated derivative of cinnoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction proceeds through condensation and cyclization to form the desired cinnoline derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would yield an alcohol.

Scientific Research Applications

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-4-hydroxycinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may act on nucleic acids or proteins involved in critical cellular functions .

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-4-hydroxyquinoline-3-carboxylic acid: A similar compound with a quinoline ring instead of a cinnoline ring.

    7-Fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester: An ester derivative with similar chemical properties but different solubility and reactivity.

Uniqueness

7-Fluoro-4-hydroxycinnoline-3-carboxylic acid is unique due to its cinnoline ring structure, which imparts different electronic and steric properties compared to quinoline derivatives. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H5FN2O3

Molecular Weight

208.15 g/mol

IUPAC Name

7-fluoro-4-oxo-1H-cinnoline-3-carboxylic acid

InChI

InChI=1S/C9H5FN2O3/c10-4-1-2-5-6(3-4)11-12-7(8(5)13)9(14)15/h1-3H,(H,11,13)(H,14,15)

InChI Key

ZAQVEFXJXLRBAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)NN=C(C2=O)C(=O)O

Origin of Product

United States

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